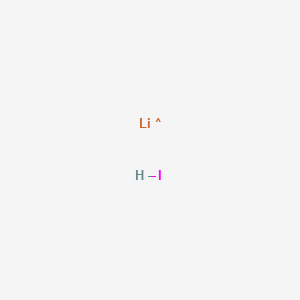

Lithium iodide, beads, 99%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lithium iodide, beads, 99% is a chemical compound composed of lithium and iodine. It is represented by the chemical formula LiI and appears as white crystalline beads. When exposed to air, lithium iodide can turn yellow due to the oxidation of iodide to iodine . This compound is known for its high solubility in water and various organic solvents, making it a versatile reagent in chemical synthesis and industrial applications.

Preparation Methods

Lithium iodide can be synthesized through several methods. One common method involves the neutralization reaction between lithium hydroxide or lithium carbonate and hydriodic acid. The reaction is as follows :

LiOH+HI→LiI+H2O

Li2CO3+2HI→2LiI+H2O+CO2

Another method involves the direct combination of lithium metal with iodine in a vacuum reaction furnace. The process includes heating lithium metal and iodine to high temperatures, followed by purification and drying steps to obtain high-purity lithium iodide .

Chemical Reactions Analysis

Lithium iodide undergoes various chemical reactions, including:

-

Substitution Reactions: : Lithium iodide is used to cleave C-O bonds in organic synthesis. For example, it can convert methyl esters to carboxylic acids:

RCO2CH3+LiI→RCO2Li+CH3I

-

Redox Reactions: : In lithium-oxygen batteries, lithium iodide acts as a redox mediator, facilitating the formation of lithium hydroxide during the discharge process .

-

Complex Formation: : Lithium iodide can form complexes with iodine, which are used in dye-sensitized solar cells .

Scientific Research Applications

Lithium iodide has a wide range of applications in scientific research:

Mechanism of Action

In lithium-oxygen batteries, lithium iodide acts as a redox mediator. During the discharge process, lithium iodide facilitates the formation of lithium hydroxide, which improves the kinetics of the reaction and reduces the charging overpotential . This mechanism involves the interaction of lithium iodide with water, leading to the formation of lithium hydroxide and iodine.

Comparison with Similar Compounds

Lithium iodide can be compared with other lithium halides such as lithium fluoride, lithium chloride, and lithium bromide. While all these compounds share similar properties, lithium iodide is unique due to its high solubility in organic solvents and its ability to act as a redox mediator in lithium-oxygen batteries . Other similar compounds include sodium iodide, potassium iodide, and rubidium iodide, which also have applications in organic synthesis and industrial processes .

Properties

Molecular Formula |

HILi |

|---|---|

Molecular Weight |

134.9 g/mol |

InChI |

InChI=1S/HI.Li/h1H; |

InChI Key |

HHVAVZVTSGWBQI-UHFFFAOYSA-N |

Canonical SMILES |

[Li].I |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

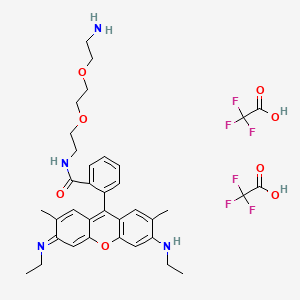

![N-[2-(2-Aminoethylamino)ethyl]rhodamine 6G-amide bis(trifluoroacetate)](/img/structure/B15088805.png)